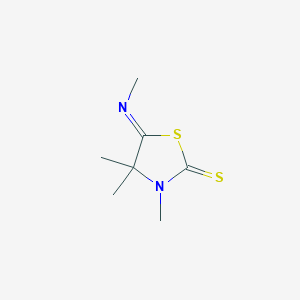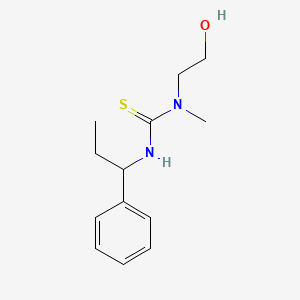![molecular formula C7H8O4 B14433690 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one CAS No. 78472-10-3](/img/structure/B14433690.png)
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methoxy-7-oxabicyclo[410]hept-3-en-5-one is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism by which 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an adhesion promoter by modifying the surface properties of materials, improving the dispersion of nanoparticles . Its unique structure allows it to participate in specific chemical reactions, leading to the formation of stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- Isophorone epoxide
- Piperitone oxide
Uniqueness
What sets 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one apart from similar compounds is its specific bicyclic structure, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Eigenschaften
CAS-Nummer |
78472-10-3 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
5-hydroxy-3-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c1-10-4-2-3(8)6-7(11-6)5(4)9/h2-3,6-8H,1H3 |
InChI-Schlüssel |
YDDFVLGMVIJMMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(C2C(C1=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)


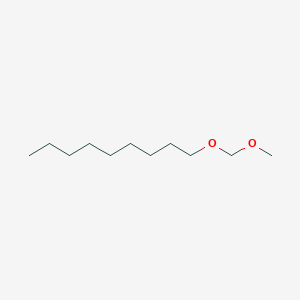

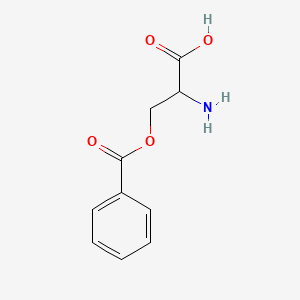

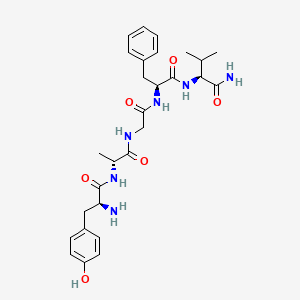
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
